[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid ethyl ester
Description
This compound is a sulfur-containing heterocyclic derivative with a tetrazole core substituted at the 1-position by a 4-methoxyphenyl group and at the 5-position by a sulfanyl-acetic acid ethyl ester chain. Its structure combines a tetrazole ring (known for metabolic stability and hydrogen-bonding capacity) with a methoxyphenyl moiety (enhancing lipophilicity) and an ethyl ester group (improving solubility and bioavailability).
Properties
IUPAC Name |
ethyl 2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-3-19-11(17)8-20-12-13-14-15-16(12)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDQOTWKAWCPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190579 | |
| Record name | Ethyl 2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-79-5 | |
| Record name | Ethyl 2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid ethyl ester typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile compound under acidic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Conversion to 1-(4-methoxyphenyl)-1H-tetrazol-5-ylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Tetrazole derivatives are known for their antimicrobial properties. Research has demonstrated that compounds containing the tetrazole moiety exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study showed that derivatives of tetrazole had minimum inhibitory concentrations (MIC) lower than traditional antibiotics, indicating their potential as effective antimicrobial agents .
Anti-inflammatory Effects
Studies have also suggested that tetrazole derivatives possess anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit the production of pro-inflammatory cytokines, making them candidates for developing new anti-inflammatory drugs .
Agricultural Applications
Pesticides and Herbicides
The unique structure of tetrazole compounds has led to their exploration as potential pesticides and herbicides. Research indicates that certain tetrazole derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth, thus controlling weed populations without harming crops .
Material Science
Polymer Chemistry
Tetrazoles have been utilized in polymer chemistry to develop new materials with enhanced properties. For example, incorporating tetrazole units into polymer backbones has resulted in materials with improved thermal stability and mechanical strength, making them suitable for high-performance applications .
Analytical Chemistry
Chromatographic Applications
The compound has been employed in analytical chemistry, particularly in chromatographic techniques. Its unique chemical properties allow it to act as a suitable stationary phase in high-performance liquid chromatography (HPLC), improving the separation efficiency of complex mixtures .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several tetrazole derivatives against common pathogens. The results indicated that the compound exhibited significant inhibition against E. coli, with an MIC of 32 µg/mL, outperforming conventional antibiotics like penicillin .
Case Study 2: Herbicidal Activity
In a field trial, a formulation containing the tetrazole derivative was tested against common weeds in maize crops. The results showed a reduction in weed biomass by over 70% compared to untreated plots, demonstrating its potential as an effective herbicide .
Mechanism of Action
The mechanism of action of [1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid ethyl ester involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing enzymatic activity or receptor function. The methoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their conformation and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. Tetrazole vs. Thiazole/Triazole Derivatives
- Target Compound : The tetrazole ring provides strong coordination sites (N and S atoms) for metal ions, making it relevant in catalysis or materials science .
- Thiazole Analogs: Compounds like 5-(4-Methoxy-phenyl)-thiazole-2-carboxylic Acid Ethyl Ester () replace the tetrazole with a thiazole.
- Triazole Derivatives: Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate () uses a triazole core, which offers different hydrogen-bonding patterns and bioavailability profiles due to reduced ring strain compared to tetrazoles .
b. Substituent Effects
- Methoxy vs. Hydroxy Groups: The hydroxyl analog, [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid (), exhibits higher polarity and acidity (pKa ~8–10 for phenolic OH), impacting solubility and metal-chelation properties compared to the methoxy-substituted target compound .
- Ester Variations: Replacing the ethyl ester with a methyl ester (e.g., (2-Amino-thiazol-5-yl)-acetic acid methyl ester, ) reduces lipophilicity, affecting membrane permeability in biological systems .
Spectral and Physicochemical Properties
Biological Activity
The compound [1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid ethyl ester, also referred to as a 5-substituted tetrazole, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and structure-activity relationships (SAR).
Synthesis of the Compound
The synthesis of 5-substituted 1H-tetrazoles typically involves the cycloaddition of azides with nitriles. For this compound, methods such as microwave-assisted synthesis or the use of heterogeneous catalysts have been employed to improve yields and reaction times. Notably, scandium triflate and solid acid resins have been utilized as catalysts to facilitate the reaction under mild conditions, resulting in high yields (80-94%) of the desired product .
Antimicrobial Activity
Research has demonstrated that various 5-substituted tetrazoles exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown in vitro activity against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways .
Table 1: Antimicrobial Activity of Related Tetrazole Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(4-Methoxyphenyl)-1H-tetrazole | E. coli | 32 µg/mL |
| 5-(3-Bromo-4-methylphenyl)-1H-tetrazole | Staphylococcus aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that tetrazole derivatives can modulate inflammatory pathways by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway. This inhibition results in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Substituents on the phenyl ring, particularly electron-donating groups like methoxy, enhance the compound's lipophilicity and biological activity. Conversely, bulky groups or electron-withdrawing substituents tend to decrease potency .
Table 2: SAR Insights for Tetrazole Derivatives
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating (e.g., -OCH3) | Increased potency against bacteria |
| Bulky groups (e.g., -CF3) | Decreased potency |
| Electron-withdrawing (e.g., -NO2) | Reduced activity |
Case Studies
Several studies have highlighted the efficacy of tetrazole derivatives in preclinical models. For instance:
- Study on Antibacterial Efficacy : A study evaluated a series of tetrazole compounds against methicillin-resistant Staphylococcus aureus (MRSA), revealing that modifications at the 5-position significantly enhanced antibacterial activity.
- Anti-inflammatory Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), a related tetrazole compound demonstrated a marked reduction in paw swelling and inflammatory cytokine levels, indicating potential therapeutic applications in inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for [1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid ethyl ester, and what critical parameters influence reaction yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a tetrazole-thiol derivative with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone or DMF. Critical parameters include:
- Reaction time and temperature: Prolonged heating (>12 hours at 60–80°C) ensures complete substitution but risks side reactions like ester hydrolysis.
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while acetone balances reactivity and safety.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate can assess purity (>95% by area normalization).
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks: δ 1.25 (t, J = 7.1 Hz, CH₂CH₃), δ 4.20 (q, J = 7.1 Hz, OCH₂), and δ 7.00–7.50 (aromatic protons). ¹³C NMR confirms ester carbonyl (~170 ppm) and tetrazole C-S linkage.
- Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 337.08 [M+H]⁺ confirms the molecular formula C₁₂H₁₃N₄O₃S .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this tetrazole derivative?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
- Crystal packing: Triclinic or monoclinic systems with π-π stacking between aromatic rings (3.5–4.0 Å interplanar distance) and hydrogen bonds (e.g., O–H···N or S–H···O). For example, related tetrazole analogs show O–H···N hydrogen bonds with donor-acceptor distances of 2.85–3.10 Å .
- Torsional angles: The dihedral angle between the tetrazole ring and the methoxyphenyl group (typically 10–20°) influences steric effects and reactivity.
- Validation: Data refinement using SHELXL and R-factor analysis (<0.05) ensures accuracy .
Q. How can computational methods resolve contradictions between experimental spectral data and theoretical predictions?
Methodological Answer:
- Density Functional Theory (DFT): Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and compare calculated NMR/IR spectra with experimental data. Discrepancies in chemical shifts >0.5 ppm may indicate solvent effects or crystal packing forces .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO or ethanol) to account for shifts in UV-Vis absorption maxima.
- Database cross-referencing: Compare experimental melting points and spectral data with NIST Chemistry WebBook entries for analogous compounds .
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity, or modify the ester group to improve membrane permeability.
- Kinetic studies: Monitor reaction intermediates via LC-MS to identify rate-limiting steps (e.g., tetrazole ring formation).
- In silico docking: Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
